



Application Note: Determination of Dimethyl Vinyl Phosphate (Dichlorvos) in Water Samples

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Compound of Interest		
Compound Name:	Dimethyl vinyl phosphate	
Cat. No.:	B080605	Get Quote

Introduction **Dimethyl vinyl phosphate**, commonly known as dichlorvos (DDVP), is a broad-spectrum organophosphate insecticide used in agriculture and for public health purposes to control insects. Due to its potential toxicity and classification as a cholinesterase inhibitor, monitoring its presence in environmental water sources is critical for public health and ecological safety.[1] Dichlorvos is relatively soluble in water and can be subject to degradation through hydrolysis, with a half-life of approximately four days in rivers and lakes.[2] This application note provides a detailed overview of the analytical methods for the quantitative determination of dichlorvos in various water matrices, intended for researchers and analytical scientists.

Analytical Approaches The determination of dichlorvos in water typically involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. The most common and robust methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry for definitive confirmation.[3][4]

- 1. Sample Preparation Due to the low concentration levels expected in environmental samples and the complexity of the water matrix, a preconcentration step is often required.[4] The primary methods for sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
- Liquid-Liquid Extraction (LLE): This traditional technique involves extracting dichlorvos from the water sample using an immiscible organic solvent, such as methylene chloride or ethyl

Methodological & Application





acetate.[5][6] To improve extraction efficiency, the pH of the water sample is often adjusted to neutral (pH 7) to minimize hydrolysis, and sodium chloride is added to increase the ionic strength of the aqueous phase, which favors the partitioning of dichlorvos into the organic solvent.[5][6]

Solid-Phase Extraction (SPE): SPE is a more modern, efficient, and solvent-sparing technique. The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18, polymeric sorbents like XAD resin) that retains the dichlorvos.[3][4][5] After washing the cartridge to remove interferences, the dichlorvos is eluted with a small volume of an organic solvent like ethyl acetate or acetonitrile.[5]

Caution: Significant losses of dichlorvos can occur during the volume reduction of extracts due to its volatility. Care must be taken to avoid taking extracts to dryness.[3] Furthermore, the pesticides trichlorfon and naled can degrade to dichlorvos during sample preparation or hot GC injection, potentially leading to inaccurate results.[3]

2. Instrumental Analysis

- Gas Chromatography (GC): GC is the most widely used technique for dichlorvos analysis.[3]
 Various detectors can be employed:
 - Nitrogen-Phosphorus Detector (NPD) and Flame Photometric Detector (FPD): These are selective and sensitive detectors for phosphorus-containing compounds like dichlorvos.[3]
 [6]
 - Electron Capture Detector (ECD): Also used, particularly for chlorinated compounds.
 - Mass Spectrometry (MS): GC coupled with MS (GC-MS) is the preferred method for confirmation of dichlorvos identity and provides high selectivity and sensitivity.[4] It allows for the unambiguous identification of the analyte based on its mass spectrum.
- High-Performance Liquid Chromatography (HPLC): RP-HPLC is another viable technique for dichlorvos analysis. It is typically paired with a photodiode array (PDA) or ultraviolet (UV) detector.[1][3] One method uses a mobile phase of acetonitrile and water (50:50 v/v) with detection at 200 nm.[1]



Quantitative Data Summary

The following table summarizes typical performance characteristics for various analytical methods used to detect dichlorvos.

Analytical Method	Sample Preparation	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Recovery (%)	Reference
GC-MS/MS	Preconcentra tion (SPE)	10.5 μg/L (instrumental)	-	90.8 (±9.4)	[4]
GC with selective detector	Solvent Extraction	-	0.01 μg/L	-	[2]
GC-MS/MS	QuEChERS (for grains)	-	-	82 - 105	[7]
RP-HPLC- PDA	Direct Injection	-	-	98 - 102	[1]
Spectrophoto metry	Alkaline Degradation	6 μg/mL	20 μg/mL	-	

Detailed Protocol: GC-MS Analysis of Dichlorvos in Water via SPE

This protocol describes the determination of dichlorvos in water using solid-phase extraction followed by gas chromatography-mass spectrometry.

- 1. Materials and Reagents
- Dichlorvos analytical standard
- Methanol, Ethyl Acetate, Acetonitrile (HPLC or pesticide residue grade)
- Reagent water (Milli-Q or equivalent)



- Anhydrous sodium sulfate
- Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL)
- Glass fiber filters (1.0 μm)
- Helium (99.999% purity)
- 2. Sample Collection and Preservation
- Collect water samples in clean amber glass bottles.
- If residual chlorine is present, add sodium thiosulfate.
- Adjust sample pH to ~7 with sodium hydroxide or sulfuric acid to prevent hydrolysis.[5][6]
- Store samples at 4°C and extract within 7 days.
- 3. Solid-Phase Extraction (SPE) Procedure
- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
- Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- Interference Elution: After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.
- Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
- Analyte Elution: Elute the retained dichlorvos by passing 2 x 4 mL of ethyl acetate through the cartridge.
- Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove residual water. Gently concentrate the extract to a final volume of 1.0 mL under a stream of nitrogen. Avoid complete evaporation.[3]

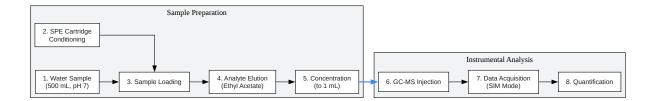


- 4. GC-MS Instrumental Conditions
- Instrument: Gas Chromatograph with a Mass Spectrometric Detector.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μm film thickness.[8]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector: Splitless mode, 1 μL injection volume.
- Injector Temperature: 250°C (Note: Cool on-column injection is recommended if degradation of co-extractants like naled or trichlorfon is a concern).[3]
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 min.
 - Ramp: 15°C/min to 200°C.
 - Ramp: 20°C/min to 280°C, hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - Quantifier ion: m/z 109
 - Qualifier ions: m/z 79, 185
- 5. Calibration and Quantification
- Prepare a series of calibration standards from the dichlorvos analytical stock solution in ethyl acetate.



- Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.
- Quantify dichlorvos in the sample extracts using the generated calibration curve.

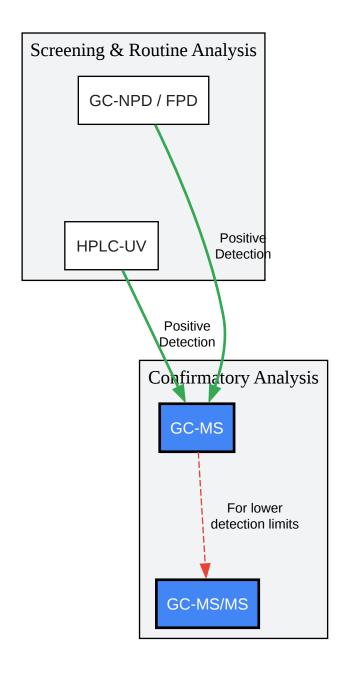
Visualizations



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Caption: Experimental workflow for dichlorvos analysis in water.





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Caption: Logical relationship of analytical methods for dichlorvos.

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